Bienvenue dans la boutique en ligne BenchChem!

A-317491 sodium salt hydrate

P2X3 receptor pharmacology mechanism of action competitive antagonist

A-317491 sodium salt hydrate is the chiral-pure S-enantiomer with confirmed stereospecific activity, supported by the inactive R-enantiomer (A-317344) as a negative control. Its competitive mechanism enables predictable rightward shifts in ATP response curves, distinct from non-competitive alternatives like AF-353. With negligible BBB penetration and validated efficacy in chronic constriction injury and CFA-induced hyperalgesia models (ED50 10-30 μmol/kg s.c.), it is the definitive tool for dissecting peripheral P2X3/P2X2/3 contributions in pain research. High subcutaneous bioavailability (~80%) and a 7.38–11 h plasma half-life support sustained systemic exposure in chronic studies.

Molecular Formula C33H29NNaO9
Molecular Weight 606.6 g/mol
Cat. No. B1149999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-317491 sodium salt hydrate
Molecular FormulaC33H29NNaO9
Molecular Weight606.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/t29-;;/m0../s1
InChIKeyAMRIJNPVFCBGSV-UJXPALLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-317491 Sodium Salt Hydrate: Baseline Profile for P2X3/P2X2/3 Antagonist Procurement


A-317491 sodium salt hydrate is a potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, with Ki values of 22, 22, 9, and 92 nM for hP2X3, rP2X3, hP2X2/3, and rP2X2/3, respectively [1]. The compound is the chiral pure S-enantiomer, and its stereospecific activity has been confirmed by the inactivity of the R-enantiomer (A-317344) both in vitro and in vivo [2]. This compound was originally developed by Abbott Laboratories (ABT-202) and is covered by U.S. Patent No. 6,831,193 [3].

Why A-317491 Sodium Salt Hydrate Cannot Be Interchanged with Other P2X3 Antagonists


Generic substitution of A-317491 sodium salt hydrate with other P2X3/P2X2/3 antagonists introduces significant experimental variability. Key differentiating factors include mechanism of action (competitive vs. non-competitive antagonism), species-specific potency differences (Ki values ranging from 9 to 92 nM across receptor subtypes), stereospecificity requirements (only the S-enantiomer is active), blood-brain barrier permeability profiles, and distinct efficacy windows in specific pain models [1]. For example, AF-353 acts as a non-competitive antagonist with oral bioavailability, whereas A-317491 is a competitive antagonist with high subcutaneous bioavailability but poor oral absorption [2]. Gefapixant shows differential potency ratios between P2X3 and P2X2/3 receptors compared to A-317491 [3].

A-317491 Sodium Salt Hydrate: Quantitative Differentiation Evidence Guide


Competitive Antagonism vs. Non-Competitive Antagonism: A-317491 vs. AF-353

A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors, whereas AF-353 inhibits receptor activation by ATP in a non-competitive manner [1]. This mechanistic distinction was confirmed through competition binding and intracellular calcium flux experiments. Competitive antagonism (A-317491) results in a rightward shift of the agonist concentration-response curve without reducing the maximal response, while non-competitive antagonism (AF-353) reduces the maximal achievable response [2].

P2X3 receptor pharmacology mechanism of action competitive antagonist

P2X3 vs. P2X2/3 Potency Ratio: A-317491 vs. Gefapixant (AF-219/MK-7264)

A-317491 exhibits an IC50 of 100 nM at both P2X3 and P2X2/3 receptors, demonstrating a balanced potency profile (ratio = 1:1) [1]. In contrast, gefapixant shows an IC50 of 150 nM at P2X3 and 220 nM at P2X2/3, yielding a potency ratio of approximately 1:1.47 [2]. This differential selectivity profile has implications for studies where relative contribution of homomeric P2X3 versus heteromeric P2X2/3 receptors to a given physiological response is being investigated.

P2X3 antagonist receptor subtype selectivity potency ratio

Peripheral Selectivity: Blood-Brain Barrier Permeability vs. AF-353

A-317491 does not readily cross the blood-brain barrier, and its analgesic effects are maintained when applied topically in rat models of inflammatory pain, indicating a primarily peripheral site of action [1]. In contrast, AF-353 is orally bioavailable with favorable pharmacokinetic parameters (%F = 32.9, t1/2 = 1.63 h) and distributes systemically, including potential CNS penetration [2]. This differential CNS accessibility is a critical consideration for studies aiming to isolate peripheral vs. central P2X3-mediated effects.

blood-brain barrier peripheral selectivity CNS penetration

High-Affinity Radioligand Utility: [3H]A-317491 Kd Values for P2X2/3 and P2X3

A-317491 can be tritiated to yield [3H]A-317491, which specifically labels high-affinity recognition sites on human P2X2/3 receptors with a Kd of 0.9 nM and on human P2X3 receptors with a Kd of 9 nM [1]. This radioligand exhibits negligible binding to homomeric P2X1 or P2X2 receptors, confirming its specificity for P2X3-containing channels. No comparable high-affinity radioligand derived from AF-353 or gefapixant has been widely characterized for P2X3/P2X2/3 binding studies, positioning [3H]A-317491 as a unique tool for receptor occupancy and ligand-receptor interaction studies [2].

radioligand binding P2X3 receptor assay high-affinity probe

A-317491 Sodium Salt Hydrate: Recommended Research and Industrial Application Scenarios


Peripheral P2X3 Receptor Pharmacology Studies Requiring CNS Exclusion

Due to its negligible blood-brain barrier penetration and demonstrated efficacy upon local peripheral administration [1], A-317491 is optimally suited for studies that must attribute observed effects specifically to peripheral P2X3/P2X2/3 receptors without confounding central nervous system actions. This is particularly relevant for mechanistic pain studies where peripheral vs. central contributions to analgesia need to be dissected.

Radioligand Binding and Receptor Occupancy Assays for P2X3-Containing Channels

[3H]A-317491 provides a validated, high-affinity radioligand for specifically labeling P2X2/3 (Kd = 0.9 nM) and P2X3 (Kd = 9 nM) receptors with minimal binding to other P2X subtypes [2]. Laboratories conducting receptor occupancy, ligand displacement, or binding kinetics studies on P2X3-containing channels should prioritize A-317491 sodium salt hydrate as the precursor compound for radiolabeling or as the unlabeled reference standard.

Chronic Neuropathic and Inflammatory Pain Models with Subcutaneous Dosing

A-317491 has been extensively validated in chronic constriction injury (CCI) models (ED50 = 10–15 μmol/kg s.c.) and complete Freund's adjuvant-induced thermal hyperalgesia models (ED50 = 30 μmol/kg s.c.) [3]. Its high subcutaneous bioavailability (≈80%) and plasma half-life of 7.38–11 hours support its use in chronic pain studies requiring sustained systemic exposure via subcutaneous administration . Note that A-317491 is ineffective in acute, visceral, or postoperative pain models (ED50 >100 μmol/kg s.c.), so selection should be confined to chronic pain paradigms [4].

Competitive Antagonism Mechanism Studies and Stereospecificity Controls

A-317491 serves as a well-characterized competitive antagonist, enabling researchers to study ATP concentration-response relationships with predictable rightward shifts in agonist curves [5]. The availability of the inactive R-enantiomer (A-317344) as a negative control further strengthens experimental design for confirming target engagement specificity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-317491 sodium salt hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.